molecular formula C13H16Cl2N2 B8037728 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride

2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B8037728
M. Wt: 271.18 g/mol
InChI Key: JGRDMFFKWZXDJR-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyridine ring attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride typically involves the reaction of 4-bromoacetophenone with pyridine-3-boronic acid in the presence of a palladium catalyst. This reaction forms the intermediate 4-(pyridin-3-yl)acetophenone, which is then reduced to 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Various amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which combines a pyridine ring with a phenyl ring and an ethanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable in diverse research applications.

Properties

IUPAC Name

2-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c14-8-7-11-3-5-12(6-4-11)13-2-1-9-15-10-13;;/h1-6,9-10H,7-8,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRDMFFKWZXDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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